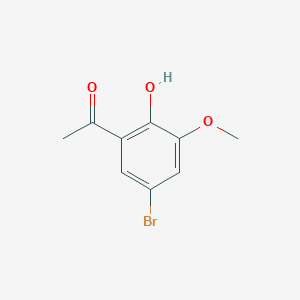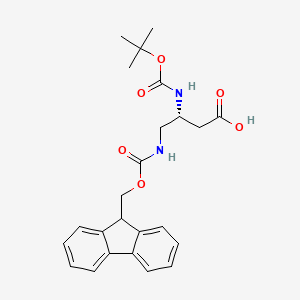
Boc-D-Dbu(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Dbu(Fmoc)-OH: is a synthetic compound used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, a 2,4-dimethylbutyl (Dbu) group, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in organic chemistry to protect functional groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Dbu(Fmoc)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Boc group.
Introduction of the Dbu Group: The Dbu group is introduced through a specific reaction, often involving a coupling reagent.
Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Boc-D-Dbu(Fmoc)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
Chemistry: Boc-D-Dbu(Fmoc)-OH is used in peptide synthesis, where it helps in the stepwise construction of peptides by protecting functional groups.
Biology: In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive compounds.
作用机制
The mechanism of action of Boc-D-Dbu(Fmoc)-OH involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted reactions during the synthesis process. The Dbu group provides steric hindrance, enhancing the selectivity of reactions.
相似化合物的比较
Boc-D-Dbu-OH: Lacks the Fmoc group, used in similar peptide synthesis applications.
Fmoc-D-Dbu-OH: Lacks the Boc group, used in similar peptide synthesis applications.
Boc-D-Ala(Fmoc)-OH: Contains an alanine group instead of the Dbu group, used in peptide synthesis.
Uniqueness: Boc-D-Dbu(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. The Dbu group adds steric hindrance, enhancing the selectivity of reactions.
属性
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCIFFKRBHSLF-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
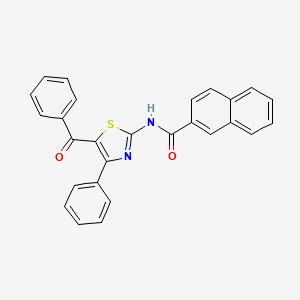
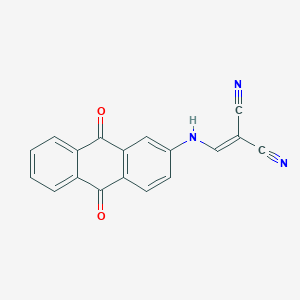
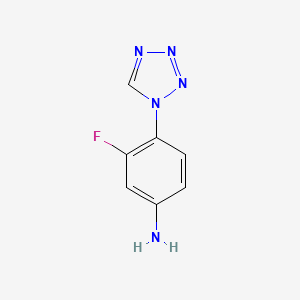

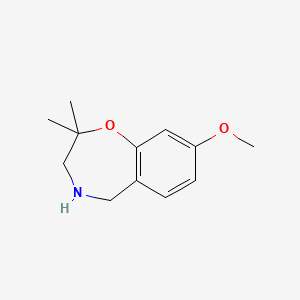
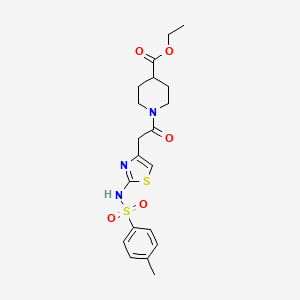
![1-Cyclopentyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2665783.png)
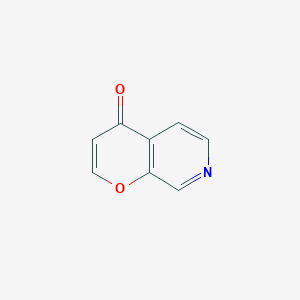
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
![1-(bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

